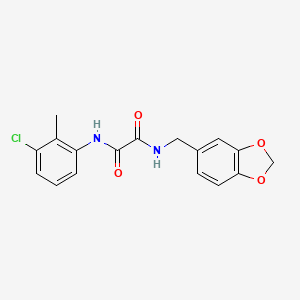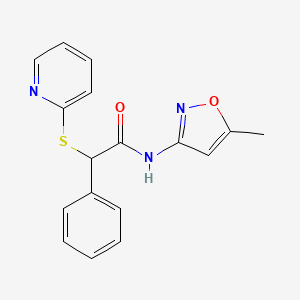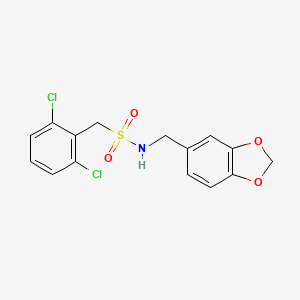![molecular formula C24H27FN2O3S B4691943 1-[(4-butoxy-1-naphthyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4691943.png)
1-[(4-butoxy-1-naphthyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Description
1-[(4-butoxy-1-naphthyl)sulfonyl]-4-(2-fluorophenyl)piperazine is a compound of interest due to its potential applications in various fields of chemistry and medicine. Its structure involves a piperazine backbone substituted with a fluorophenyl group and a butoxy-naphthylsulfonyl group, contributing to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of piperazine derivatives often involves nucleophilic substitution reactions. Collins et al. (1992) developed an efficient method for piperazine formation involving the reaction of N,O,O′-tris(toluene-p-sulfonyl)bis(2-hydroxyethyl)amine with 4-fluoroaniline, demonstrating the versatility of piperazine chemistry in creating complex molecules (Collins, Lasne, & Barré, 1992).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized using X-ray crystallography. Studies on similar compounds have highlighted the importance of structural features, such as the piperazine ring's conformation and the positioning of substituents, which significantly influence the compound's chemical behavior and interaction capabilities (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Chemical Reactions and Properties
Piperazine derivatives are known for their versatility in chemical reactions, including acting as intermediates in the synthesis of complex molecules. They can undergo various reactions, such as sulfonation, alkylation, and coupling reactions, allowing for the synthesis of a wide range of compounds with potential biological activities (Wu Qi, 2014).
Physical Properties Analysis
The physical properties of piperazine derivatives like this compound, including solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are influenced by the compound's molecular structure and the nature of its substituents (Asundaria, Patel, & Patel, 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of piperazine derivatives are influenced by their functional groups. The presence of the sulfonyl and fluorophenyl groups in this compound contributes to its potential as a ligand for receptors or as a building block for further chemical modifications (Borrmann et al., 2009).
properties
IUPAC Name |
1-(4-butoxynaphthalen-1-yl)sulfonyl-4-(2-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-2-3-18-30-23-12-13-24(20-9-5-4-8-19(20)23)31(28,29)27-16-14-26(15-17-27)22-11-7-6-10-21(22)25/h4-13H,2-3,14-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZYXNLUCAKUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-ethylphenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B4691860.png)

![4-amino-2-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-oxobutanoic acid](/img/structure/B4691866.png)
![methyl 1-[4-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4691873.png)
![4-{[7-methyl-2,4-dioxo-1-phenyl-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]methyl}benzonitrile](/img/structure/B4691880.png)
![N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B4691881.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4691890.png)

![N-(sec-butyl)-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4691921.png)
![3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]-N-(3-methylbutyl)propanamide](/img/structure/B4691926.png)


![(4-bromo-2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4691950.png)
